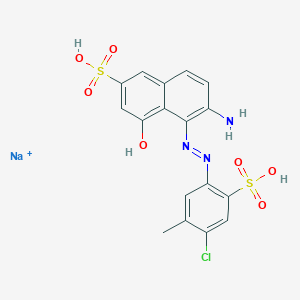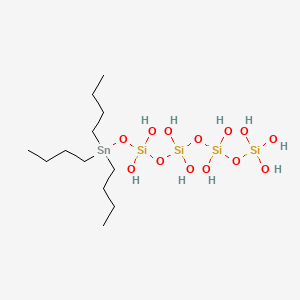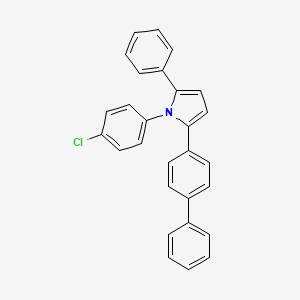![molecular formula C30H44N2O9 B12713874 3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 146817-69-8](/img/structure/B12713874.png)
3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanol, ((1-Methyl-1,2-ethanediyl)bis(oxy))bis-, Polymer mit 1,1’-Methylenbis(4-isocyanatobenzol) und Oxybis(propanol) ist eine komplexe polymere Verbindung. Es wird hauptsächlich bei der Herstellung von Polyurethanmaterialien verwendet, die für ihre Vielseitigkeit und breite Palette an Anwendungen bekannt sind, darunter Schäume, Elastomere und Beschichtungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieses Polymers beinhaltet eine Polyadditionsreaktion zwischen [1-Methyl-1,2-ethanediyl)bis(oxy)]bis(propanol) und 1,1’-Methylenbis(4-isocyanatobenzol) in Gegenwart von Oxybis(propanol). Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, einschließlich spezifischer Temperatur, Zeit und Reaktantenkonzentrationen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieses Polymers beinhaltet großvolumige Reaktoren, in denen die Reaktanten in präzisen molaren Verhältnissen gemischt werden. Die Reaktion wird unter kontrollierter Temperatur und Druck durchgeführt, um eine vollständige Polymerisation zu gewährleisten. Das resultierende Polymer wird dann je nach Verwendungszweck in verschiedene Formen wie Schäume oder Beschichtungen verarbeitet .
Chemische Reaktionsanalyse
Arten von Reaktionen
Dieses Polymer unterliegt hauptsächlich Additionsreaktionen aufgrund des Vorhandenseins von Isocyanatgruppen. Es kann auch an Vernetzungsreaktionen teilnehmen, die seine mechanischen Eigenschaften verbessern.
Häufige Reagenzien und Bedingungen
Additionsreaktionen: Umfassen typischerweise Alkohole oder Amine als Reagenzien.
Vernetzungsreaktionen: Werden oft mit Polyolen oder anderen multifunktionellen Verbindungen durchgeführt.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen sind vernetzte Polyurethannetzwerke, die eine erhöhte mechanische Festigkeit und Haltbarkeit aufweisen .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer primarily undergoes addition reactions due to the presence of isocyanate groups. It can also participate in cross-linking reactions, which enhance its mechanical properties.
Common Reagents and Conditions
Addition Reactions: Typically involve alcohols or amines as reagents.
Cross-linking Reactions: Often use polyols or other multi-functional compounds.
Major Products
The major products of these reactions are cross-linked polyurethane networks, which exhibit enhanced mechanical strength and durability .
Wissenschaftliche Forschungsanwendungen
Dieses Polymer hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird bei der Synthese von fortschrittlichen Materialien mit spezifischen mechanischen Eigenschaften verwendet.
Biologie: Wird bei der Entwicklung von biokompatiblen Materialien für medizinische Geräte eingesetzt.
Medizin: Wird in Medikamentenabgabesystemen und der Gewebezüchtung eingesetzt.
Industrie: Wird bei der Herstellung von Beschichtungen, Klebstoffen und Dichtstoffen eingesetzt.
Wirkmechanismus
Das Polymer übt seine Wirkung durch die Bildung starker kovalenter Bindungen zwischen seinen Molekülbausteinen aus. Die Isocyanatgruppen reagieren mit Hydroxylgruppen unter Bildung von Urethanverknüpfungen, was zu einem stark vernetzten Netzwerk führt. Diese Netzwerkstruktur ist für die mechanische Festigkeit und chemische Beständigkeit des Polymers verantwortlich .
Wirkmechanismus
The polymer exerts its effects through the formation of strong covalent bonds between its constituent molecules. The isocyanate groups react with hydroxyl groups to form urethane linkages, resulting in a highly cross-linked network. This network structure is responsible for the polymer’s mechanical strength and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Polyurethan: Ähnlich in der Struktur, kann jedoch in der Art des Diisocyanats und des verwendeten Polyols variieren.
Polyharnstoff: Wird durch die Reaktion von Isocyanaten mit Aminen anstelle von Alkoholen gebildet.
Epoxidharze: Obwohl sie sich chemisch unterscheiden, bilden sie ebenfalls vernetzte Netzwerke mit hoher mechanischer Festigkeit.
Einzigartigkeit
Dieses Polymer ist aufgrund seiner spezifischen Kombination von Reaktanten einzigartig, was zu einem Material mit maßgeschneiderten Eigenschaften für bestimmte Anwendungen führt. Seine Fähigkeit, hochvernetzte Netzwerke zu bilden, macht es besonders gut geeignet für Anwendungen, die eine hohe mechanische Festigkeit und chemische Beständigkeit erfordern .
Eigenschaften
CAS-Nummer |
146817-69-8 |
|---|---|
Molekularformel |
C30H44N2O9 |
Molekulargewicht |
576.7 g/mol |
IUPAC-Name |
3-(3-hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C9H20O4.C6H14O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-9(13-7-3-5-11)8-12-6-2-4-10;7-3-1-5-9-6-2-4-8/h1-8H,9H2;9-11H,2-8H2,1H3;7-8H,1-6H2 |
InChI-Schlüssel |
BSBPMRMHVQNFPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCCO)OCCCO.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CO)COCCCO |
Verwandte CAS-Nummern |
146817-69-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


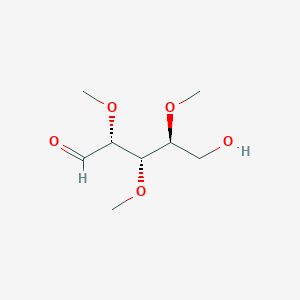
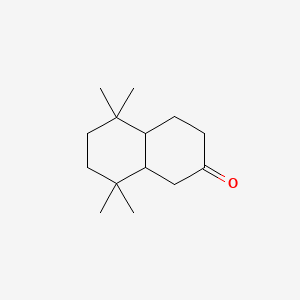
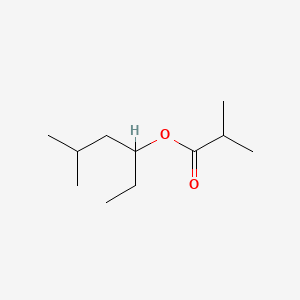
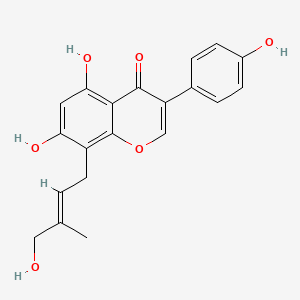
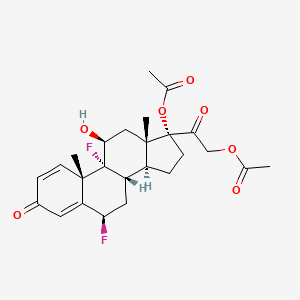
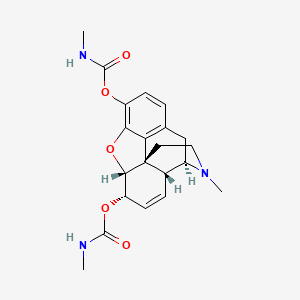
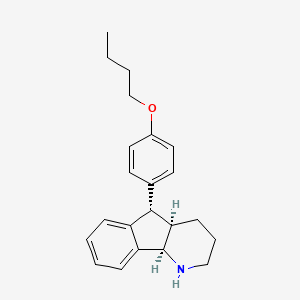
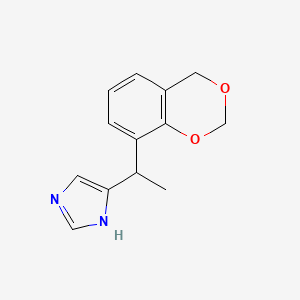
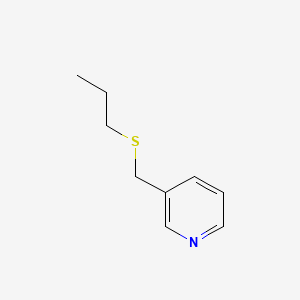
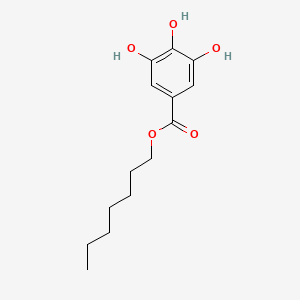
![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)
